7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methoxybenzoate
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Overview
Description
7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHOXYBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxathiol core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHOXYBENZOATE typically involves multiple steps, including the formation of the benzoxathiol core and subsequent functionalization. One common method involves the reaction of 4-chlorophenyl isothiocyanate with 2-hydroxybenzoic acid under basic conditions to form the benzoxathiol ring. This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of enzymes involved in inflammation, thereby reducing pain and swelling .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Thiazole Derivatives: Exhibiting antimicrobial and anticancer activities.
Benzoxazole Derivatives: Used in various pharmacological applications.
Uniqueness
7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHOXYBENZOATE is unique due to its specific chemical structure, which combines the benzoxathiol core with a methoxybenzoate group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H13ClO5S |
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Molecular Weight |
412.8 g/mol |
IUPAC Name |
[7-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-methoxybenzoate |
InChI |
InChI=1S/C21H13ClO5S/c1-25-17-5-3-2-4-15(17)20(23)26-14-10-16(12-6-8-13(22)9-7-12)19-18(11-14)28-21(24)27-19/h2-11H,1H3 |
InChI Key |
IHMZIVYTUZXOHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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